molecular formula C6H5N5O3 B12899828 s-Triazole, 5-amino-3-(5-nitro-2-furyl)- CAS No. 7532-52-7

s-Triazole, 5-amino-3-(5-nitro-2-furyl)-

Cat. No.: B12899828
CAS No.: 7532-52-7
M. Wt: 195.14 g/mol
InChI Key: QCSNLRSZAWODFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Triazole-Based Heterocycles in Drug Discovery

Heterocyclic compounds, particularly those containing nitrogen, are mainstays in drug development, and the triazole nucleus is a prominent example. ingentaconnect.combenthamdirect.com Triazoles are five-membered rings containing three nitrogen atoms and exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235). mdpi.com Their utility in medicinal chemistry stems from their stability under various chemical conditions and their ability to form hydrogen bonds, which can enhance solubility and binding to biological targets. tandfonline.com This structural versatility allows for the creation of a wide array of derivatives with diverse biological effects. nih.gov

The triazole scaffold is a privileged structure in medicinal chemistry, known to be a component of molecules exhibiting a vast range of pharmacological activities. ingentaconnect.combenthamdirect.comresearchgate.net Research has demonstrated that triazole derivatives possess significant potential as therapeutic agents. researchgate.net Their biological activities are extensive and include:

Antimicrobial Properties : Triazole derivatives have shown potent antibacterial and antifungal activities. tandfonline.comresearchgate.netnih.gov A number of clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole, are based on the triazole structure. nih.govresearchgate.netresearchgate.net They are also investigated for activity against various bacterial strains, including drug-resistant ones. nih.gov

Anticancer Activity : Numerous studies have highlighted the anticancer and antiproliferative potential of triazole-containing compounds against various cancer cell lines. researchgate.netnih.govfrontiersin.org

Antiviral Effects : The triazole ring is a core component in some antiviral drugs, demonstrating its importance in combating viral infections. tandfonline.comresearchgate.net

Other Therapeutic Areas : The pharmacological diversity of triazoles extends to anticonvulsant, anti-inflammatory, analgesic, antimalarial, antitubercular, and antidepressant properties. ingentaconnect.comnih.govresearchgate.netresearchgate.net

The ability of the triazole ring to serve as a core for building complex molecules with varied substituents is a key reason for its widespread application in the search for new drugs. nih.govresearchgate.net

Nitrofurans are a class of synthetic antimicrobial agents characterized by a furan (B31954) ring substituted with a nitro group. wikipedia.org Introduced in the mid-20th century, they have a long history of use against a broad spectrum of bacterial pathogens. nih.gov Members of this class include nitrofurantoin, used for urinary tract infections, and furazolidone (B1674277). wikipedia.orgnih.gov

The antimicrobial effect of nitrofurans is activated within the target cell. nih.gov The nitro group is reduced by bacterial nitroreductases to form highly reactive intermediates. nih.gov These intermediates can damage bacterial DNA, ribosomes, and other critical cellular components, leading to cell death. nih.gov This multi-targeted mechanism of action is a significant advantage. nih.gov In recent years, there has been a renewed interest in nitrofurans as a potential weapon against multidrug-resistant bacteria, leading to research into new derivatives and repurposed uses for this "old" drug class. nih.gov The nitrofuran moiety is recognized as a potent pharmacophore, and its incorporation into novel chemical structures is an active area of research to develop new therapeutic agents. nih.govdntb.gov.ua

Historical Context of s-Triazole, 5-amino-3-(5-nitro-2-furyl)- Analogs in Scientific Inquiry

The combination of the nitrofuran pharmacophore with other heterocyclic systems, like triazoles, represents a logical step in medicinal chemistry to create hybrid molecules with potentially enhanced or novel biological activities.

Early research into compounds featuring a 5-nitro-2-furyl group attached to various five-membered heterocycles dates back to at least the 1960s. Scientific literature from that era describes the synthesis of 5-nitro-2-furyl-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are structurally related to 1,2,4-triazoles. acs.org These initial synthetic efforts laid the groundwork for future investigations into the biological properties of this class of compounds, exploring how the combination of the nitrofuran unit with different heterocyclic rings would influence their activity.

Following the early synthetic work, research interest in nitrofuryl-substituted triazoles has evolved, driven by the search for new antimicrobial and anticancer agents. More recent studies have focused on the design and synthesis of congeners that combine the 5-nitrofuran moiety with a triazole ring, often with additional substitutions, to explore their therapeutic potential. researchgate.net

This evolution has led to the discovery of nitrofuryl-triazole hybrids with promising biological profiles. For instance, a series of 5-nitrofuran-triazole congeners demonstrated significant antibacterial activity, particularly against Gram-positive strains, and excellent antifungal properties. researchgate.net Some of these compounds were found to be as potent or even more potent than the standard antifungal drug miconazole (B906) against certain fungal species. researchgate.net The mechanism of action for some of these hybrids is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a key pathway in fungi. researchgate.net Furthermore, the incorporation of fluorine atoms into triazole structures, including those with other pharmacophores, has been explored to enhance pharmacological activity, suggesting a potential avenue for further development of nitrofuryl-triazole analogs. frontiersin.org This ongoing research highlights the continued relevance and therapeutic potential of this specific class of chemical compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7532-52-7

Molecular Formula

C6H5N5O3

Molecular Weight

195.14 g/mol

IUPAC Name

5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H5N5O3/c7-6-8-5(9-10-6)3-1-2-4(14-3)11(12)13/h1-2H,(H3,7,8,9,10)

InChI Key

QCSNLRSZAWODFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NC(=NN2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of S Triazole, 5 Amino 3 5 Nitro 2 Furyl and Its Analogs

Conventional Synthetic Routes to the s-Triazole Core

Traditional methods for assembling the s-triazole ring are foundational in heterocyclic chemistry. These routes typically involve the formation of the key N1-C5 and N4-C5 bonds through cyclization or condensation mechanisms, utilizing readily available precursors.

Cyclization Reactions for Triazole Ring Formation

Cyclization reactions are a cornerstone of s-triazole synthesis. One common strategy involves the transformation of other heterocyclic systems. For instance, 1,3,4-oxadiazoles can be converted into 1,2,4-triazoles through ring transformation by reacting them with hydrazine (B178648) hydrate (B1144303). acs.orgfrontiersin.org In this approach, the oxygen atom in the oxadiazole ring is replaced by a nitrogen atom from hydrazine, leading to the formation of N-amino-1,2,4-triazoles. frontiersin.org

Another widely used cyclization method starts from acyl thiosemicarbazides. These precursors, when heated under basic conditions (e.g., with sodium hydroxide), undergo intramolecular cyclization to yield 3-substituted-5-mercapto-1,2,4-triazoles. nih.gov The resulting mercapto group can then be a site for further functionalization or removal. Similarly, oxidative cyclization of amidrazones in the presence of aldehydes can yield various 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Starting Material Reagents Intermediate/Product Type Reference
1,3,4-OxadiazoleHydrazine HydrateN-amino-1,2,4-triazole acs.orgfrontiersin.org
Acyl ThiosemicarbazideNaOH, Reflux1,2,4-Triazole-3-thiol nih.gov
Amidrazone, AldehydeCeric Ammonium Nitrate, Polyethylene Glycol3,4,5-Trisubstituted 1,2,4-triazole (B32235) organic-chemistry.org
Arylidene-arylthiosemicarbazideCu(II)4,5-disubstituted 1,2,4-triazole-3-thione organic-chemistry.org

Condensation Reactions Utilizing Specific Precursors

Condensation reactions provide a direct route to the s-triazole core by combining multiple components in a single or sequential process. The choice of precursors is critical for introducing the desired substituents onto the triazole ring.

Hydrazine and its derivatives are fundamental building blocks in nearly all conventional s-triazole syntheses, providing the necessary nitrogen atoms for the heterocycle. Hydrazine hydrate is frequently used for the cyclization of intermediates like potassium dithiocarbazinate and for converting esters to acid hydrazides, which are key precursors. nih.govmdpi.comnih.gov

The Einhorn–Brunner reaction, for example, involves the condensation of diacylamines with hydrazines in the presence of a weak acid to form 1,2,4-triazoles. scispace.com A more direct approach, the Pellizzari reaction, involves heating a mixture of an amide and an acyl hydrazide to produce symmetrically substituted 3,5-diphenyl-1,2,4-triazoles. scispace.com Furthermore, monosubstituted hydrazines can react with primary amidines and carboxylic acids in a one-pot process to yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgfrontiersin.org

To synthesize the target compound, 5-amino-3-(5-nitro-2-furyl)-s-triazole, the nitrofuran moiety must be incorporated. This is typically achieved by using a starting material derived from 5-nitrofuran. A common precursor is 5-nitrofuroic acid, which can be converted to its corresponding ester and subsequently to 5-nitro-2-furoic acid hydrazide by reaction with hydrazine hydrate. mdpi.comnih.gov This hydrazide serves as a key intermediate, containing the 5-nitro-2-furyl group that will become the substituent at the C3 position of the triazole ring.

This nitrofuran-containing hydrazide can then be subjected to cyclization reactions. For instance, reacting it with carbon disulfide and potassium hydroxide (B78521) generates a dithiocarbazinate intermediate, which upon treatment with excess hydrazine, cyclizes to form 4-amino-3-(5-nitro-2-furyl)-5-mercapto-1,2,4-triazole, a close analog of the target compound. mdpi.comnih.gov

The reaction of acid hydrazides with carbon disulfide is a classic and versatile method for constructing the s-triazole ring, particularly for producing 4-amino-5-mercapto-1,2,4-triazoles. rsc.org The process begins with the reaction of an acid hydrazide (such as 5-nitro-2-furoic acid hydrazide) with carbon disulfide in an alcoholic solution of potassium hydroxide. nih.govrsc.org This forms a potassium acyldithiocarbazate intermediate. rsc.org Subsequent treatment of this intermediate with hydrazine hydrate induces cyclization, yielding the 4-amino-3-substituted-5-mercapto-1,2,4-triazole. mdpi.comrsc.org

Alternatively, acid hydrazides can be condensed with other reagents. Reaction with thiocarbohydrazide (B147625) on a heated oil bath is another route to form 4-amino-5-mercapto-3-substituted-4H-1,2,4-triazoles. scispace.com The resulting mercapto-triazole can be a final product or an intermediate for further derivatization.

Advanced Synthetic Approaches for Enhanced Yield and Selectivity

Modern synthetic organic chemistry has driven the development of more efficient and selective methods for constructing s-triazole rings. These advanced approaches often feature milder reaction conditions, higher yields, and the ability to generate diverse libraries of compounds in a more streamlined fashion.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields. For example, the reaction of hydrazides with excess hydrazine hydrate can be completed in minutes under microwave irradiation to produce N4-amino-1,2,4-triazoles. scispace.com A simple and mild method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) also proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org

One-pot multicomponent reactions represent another significant advancement, allowing for the synthesis of complex molecules from simple starting materials in a single step, which enhances efficiency and reduces waste. organic-chemistry.orgisres.org Base-mediated annulation of nitriles with hydrazines provides a rapid and efficient synthesis of 1,3,5-trisubstituted 1,2,4-triazoles in good to excellent yields. rsc.org Copper-catalyzed reactions have also been developed for the synthesis of 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. frontiersin.orgorganic-chemistry.org These methods often exhibit broad functional group tolerance, including for nitro groups. isres.org

A facile one-pot protocol suitable for parallel synthesis involves the formation of thioureas, followed by S-alkylation and subsequent ring closure to yield structurally diverse 3-amino-1,2,4-triazoles. acs.org This approach avoids volatile and toxic chemicals, making it suitable for generating large libraries of compounds efficiently. acs.org

Advanced Method Key Features Example Reaction Reference
Microwave-Assisted SynthesisRapid reaction times, high yieldsHydrazides with hydrazine hydrate scispace.com
One-Pot Multicomponent ReactionsHigh efficiency, reduced wasteCarboxylic acids, amidines, and hydrazines organic-chemistry.orgisres.org
Base-Mediated AnnulationRapid, high yieldsNitriles with hydrazines rsc.org
Copper-Catalyzed SynthesisBroad functional group toleranceAmidoxime with a second nitrile frontiersin.orgisres.org
Parallel Synthesis ProtocolTime and cost-efficient, suitable for librariesThiourea formation, S-alkylation, cyclization acs.org

Transition-Metal-Free Methodologies for Triazole Derivatization

The development of synthetic routes that avoid the use of transition metals is a significant goal in green chemistry, offering benefits such as reduced cost, lower toxicity, and simplified purification processes. For the synthesis of amino-triazole derivatives, several metal-free strategies have been developed. One such approach involves a cascade nucleophilic addition/cyclization process using carbodiimides and diazo compounds to construct 5-amino-1,2,3-triazoles under mild conditions. rsc.org This method highlights the potential for creating substituted amino-triazoles without metal catalysts. rsc.org

Another powerful transition-metal-free method is the 1,3-dipolar cycloaddition between nitriles and azides. nih.gov This reaction, often promoted by a base like potassium tert-butoxide, allows for the direct formation of the triazole ring from acyclic precursors. nih.gov Furthermore, traditional condensation reactions, such as those between aminoguanidine (B1677879) and carboxylic acids or their derivatives, represent a foundational, metal-free approach to constructing the 1,2,4-triazole ring system. mdpi.comresearchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. For instance, the direct condensation of carboxylic acids with aminoguanidine bicarbonate can be performed under controlled microwave conditions to produce 5-substituted 3-amino-1,2,4-triazoles. mdpi.com This method is particularly suitable for volatile starting materials and has been shown to be scalable. mdpi.com

Researchers have reported that microwave-assisted synthesis of 1,2,4-triazole derivatives can reduce reaction times from several hours to just a few minutes, with yields often exceeding 80-90%. nih.govscipublications.com For example, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was completed in one minute with an 85% yield under microwave irradiation, whereas the conventional method required over four hours. nih.gov Another study detailed the preparation of a library of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides via a microwave-assisted reaction between N-guanidinosuccinimide and various amines. sciforum.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazole Derivatives
Triazole Derivative TypeConventional Method TimeMicrowave Method TimeMicrowave YieldReference
N-substituted-1,2,4-triazol-3-yl-sulfanyl-propenamideSeveral hours33–90 seconds82% nih.gov
1,3,5-trisubstituted-1,2,4-triazoles>4.0 hours1 minute85% nih.gov
3,5-disubstituted-1,2,4-triazole72 hours (hydrothermal)1.5 hours85% nih.gov
5-substituted 3-amino-1,2,4-triazolesNot specified3 hours70-87% mdpi.com

Mannich Base Reactions in Triazole Scaffold Construction

The Mannich reaction is a classic aminoalkylation method that introduces an aminomethyl group onto an active hydrogen atom of a substrate. nih.gov In the context of the 5-amino-3-(5-nitro-2-furyl)-s-triazole scaffold, the exocyclic amino group and the N-H protons of the triazole ring are potential sites for Mannich-type reactions. This reaction typically involves an aldehyde (often formaldehyde) and a primary or secondary amine, converting the substrate into a corresponding Mannich base. nih.govnih.gov

These reactions are valuable for synthesizing new derivatives with modified physicochemical properties, which can enhance solubility or lipophilicity. nih.gov One-pot double Mannich reactions have been efficiently performed on 1H-s-triazole-3-thiol with formaldehyde (B43269) and primary aliphatic amines to yield cyclized thiadiazine products in excellent yields. nih.govrsc.org When aromatic amines are used, uncyclized Mannich bases are typically formed. nih.govrsc.org The synthesis of Mannich bases from various mercapto- and thione-substituted 1,2,4-triazoles is a well-established strategy for creating compounds with a range of biological activities.

Strategies for Derivatization and Analog Synthesis to Optimize Bioactivity

To enhance the therapeutic potential and fine-tune the biological activity of the lead compound, various derivatization strategies are employed. These involve systematic chemical modifications to the core structure.

Systematic Modification of Substituents on Triazole and Furyl Rings

A common strategy in medicinal chemistry is the systematic modification of substituents on a lead scaffold to explore structure-activity relationships (SAR). nih.gov For s-Triazole, 5-amino-3-(5-nitro-2-furyl)-, key modification points include the 5-amino group on the triazole ring and the 5-nitro group on the furyl ring. Derivatization of the amino group can be used to alter polarity and hydrogen bonding capacity. nih.gov For example, converting the amino group into various amides or ureas can significantly impact the molecule's interaction with biological targets. nih.gov

Similarly, modifications to the nitrofuran ring can modulate bioactivity. The nitro group is often crucial for the mechanism of action of many nitroheterocyclic compounds, but its reduction can lead to toxic metabolites. Therefore, replacing or modifying this group is a key area of research to potentially reduce toxicity while retaining or enhancing efficacy. Optimization studies on other amino-triazole series have shown that improvements in potency, solubility, and metabolic stability can be achieved through such systematic modifications, leading to compounds with improved in vivo performance. nih.gov

Synthesis of Schiff Bases and Alkylthio Derivatives for Activity Modulation

The primary amino group at the C-5 position of the triazole ring is a versatile handle for chemical modification, most notably through the formation of Schiff bases (imines). These are typically synthesized via a condensation reaction between the 5-amino-triazole and various aromatic or aliphatic aldehydes. nih.govnih.govresearchgate.net The resulting azomethine group (-N=CH-) extends the conjugation of the system and introduces a lipophilic aryl or alkyl group, which can significantly modulate biological activity. nih.gov High yields (ranging from 53–95%) for Schiff base formation have been reported by reacting 4-amino-5-aryl-1,2,4-triazole-3-thiones with substituted aromatic aldehydes. nih.gov

Another important class of derivatives is the alkylthio compounds. google.com These are typically prepared from a triazole-thione precursor, which is the tautomeric form of a mercapto-triazole. The thione can be readily S-alkylated using alkyl halides to introduce various alkylthio (-SR) substituents. This modification can enhance lipophilicity and influence the compound's interaction with target enzymes or receptors. The synthesis of 3-aryl-5-alkylthio-4H-1,2,4-triazoles has been reported as a route to biologically active molecules. google.com

Table 2: Synthesis of Schiff Base Derivatives from Aminotriazoles
Aminotriazole Starting MaterialAldehyde ReactantReaction ConditionsYield RangeReference
4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneSubstituted benzaldehydesEthanol, reflux53–95% nih.gov
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazoleBenzaldehyde derivativesEthanol, refluxNot specified nih.gov
Substituted 2-aminothiazoleSubstituted salicylaldehydesEthanolNot specified researchgate.net

Preparation of Sulfanyl (B85325) Dimers and Aminomethylation Products

The synthesis of dimeric structures is another strategy to create novel chemical entities with potentially enhanced or new biological activities. For triazole-thiones, oxidative coupling can lead to the formation of disulfide-bridged dimers. Alternatively, two triazole rings can be linked via a sulfanyl (-S-) or alkane bridge. The synthesis of 1,n-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) alkanes has been achieved in a one-pot reaction starting from dicarboxylic acid dihydrazides. mdpi.com This method provides a direct route to symmetrical dimeric compounds linked by an alkyl chain. mdpi.com

Aminomethylation, as discussed in the context of Mannich reactions (Section 2.2.3), is a key method for derivatization. nih.gov The introduction of aminomethyl groups [–CH₂NR₂] can improve aqueous solubility and provide new vectors for interaction with biological targets. nih.gov These products can also act as prodrugs, releasing the parent aminotriazole under physiological conditions. nih.gov The reaction of 4-amino-3-methyl-s-triazole-5-thiol with formaldehyde and amines has been shown to produce the corresponding Mannich bases, demonstrating the feasibility of this derivatization on the aminotriazole scaffold. rsc.org

Structure Activity Relationship Sar Studies on S Triazole, 5 Amino 3 5 Nitro 2 Furyl and Its Derivatives

Influence of Specific Structural Features on Biological Efficacy

Role of the Nitro Group on the Furan (B31954) Ring in Mediating Bioactivity

The presence of a nitro group, particularly at the 5-position of the furan ring, is a cornerstone of the biological activity observed in this class of compounds. The antimicrobial action of nitroaromatic compounds like nitrofurans is intrinsically linked to the in vivo enzymatic reduction of this nitro group. researchgate.net This bio-activation process is considered a necessary step, leading to the formation of highly reactive, cytotoxic intermediates that can damage cellular macromolecules such as DNA. researchgate.net

Nitrofurans, including derivatives like furazolidone (B1674277) and nitrofurantoin, are known to be active against a wide spectrum of gram-positive and gram-negative bacteria. biojournals.usnih.gov The efficacy of these drugs relies on the reduction of the nitro group, a process that may not be the sole rate-determining step but is essential for cytotoxicity. researchgate.netresearchgate.net Quantitative structure-activity relationship (QSAR) analyses of various nitrofuran derivatives have consistently shown that the electronic properties conferred by the nitro group are a major contributor to their antibacterial effects. researchgate.net

Impact of Amino and Alkylamino Groups on the Triazole Ring System

The amino group on the s-triazole ring serves as a vital reaction center and a key point for structural modification. researchgate.net The nucleophilicity of this group allows for the synthesis of a wide array of derivatives, including Schiff bases and N-amino-1,2,4-triazole compounds, which have been explored for their therapeutic potential. frontiersin.org

Research has shown that the amino group itself, and its transformation into various substituted forms, can significantly modulate biological activity.

Primary Amino Group: The unsubstituted amino group at the 5-position is a key feature of the parent compound, 5-amino-3-nitro-1,2,4-triazole (ANTA), contributing to its reactivity and potential as a synthon for more complex molecules. researchgate.netpleiades.online

Alkylamino and Arylamino Derivatives: The biological results for some 3-amino-1,2,4-triazole series revealed a clear beneficial effect of having a 3-bromophenylamino moiety at the 3-position of the triazole, which conferred potent anticancer activity. nih.gov

Amido/Imidoalkyl Derivatives: In one study, novel 4-amino-5-mercapto-3-phenyl-1,2,4-triazoles were substituted with aralkyl amido/imidoalkyl groups. These modifications resulted in compounds with significant antiviral activity against viruses like Japanese encephalitis virus (JEV) and herpes simplex virus-1 (HSV-1). researchgate.net

The table below illustrates the impact of amino group modifications on biological activity in a series of 1,2,4-triazole (B32235) derivatives.

Compound Series Modification on Amino Group Observed Biological Activity Reference
3-amino-1,2,4-triazoleSubstitution with 3-bromophenylamino groupPotent anti-cancer and anti-angiogenic activity nih.gov
4-amino-5-mercapto-3-phenyl-1,2,4-triazolesIntroduction of aralkyl amido/imidoalkyl side chainsAntiviral activity against JEV and HSV-1 researchgate.net
1,2,4-triazole derivativesIncorporation of amino acid fragmentsBroad-spectrum fungicidal activities nih.gov

Significance of Substituent Positions (e.g., 3-position, 4-position, 5-position) on the Triazole Ring

The specific placement of substituents on the 1,2,4-triazole ring has a profound impact on the molecule's biological activity, as different positions are not electronically or sterically equivalent.

3-Position: The nature of the substituent at the C-3 position is often a critical factor. For certain ciprofloxacin-triazole hybrids, the most favorable antibacterial effect was achieved when a hydroxyphenyl fragment was placed at this position. nih.gov SAR analysis of other triazole series revealed that the presence of a nitro group in the phenyl ring at the 3-position played a crucial role in high antibacterial activity. nih.gov

4-Position: The N-4 position of the 1,2,4-triazole ring is also pivotal. Studies have confirmed that having an aromatic substituent at the 4-position plays an important role in antibacterial activity. nih.gov However, while crucial for activity, this position can also influence the toxicity profile of the compounds. nih.gov

5-Position: The C-5 position also contributes significantly to the SAR. The introduction of an electron-withdrawing chlorine atom at the C-5 position was found to increase antibacterial potency against Gram-positive bacterial strains. nih.gov Computational studies have also predicted that the global nucleophilicity and reactivity involving the amino group are higher for 3-amino-1,2,4-triazoles compared to their 5-amino-1,2,4-triazole isomers, highlighting the electronic differences imparted by substituent placement. researchgate.net

Correlation of Defined Structural Features with Specific Biological Activities

Specific structural modifications have been reliably correlated with the enhancement of particular biological activities. The introduction of certain functional groups or the existence of specific tautomeric forms can be directly linked to improved antimicrobial efficacy.

Enhancement of Antimicrobial Activity through Halogen and Nitro Group Introduction

A well-established strategy for boosting the antimicrobial potency of triazole-based compounds is the introduction of halogen atoms and additional nitro groups. These strongly electron- withdrawing groups can significantly alter the electronic properties of the molecule, often leading to enhanced interaction with biological targets.

Research has repeatedly confirmed that the presence of halogen and nitro groups significantly enhances the inhibitory activity of 1,2,4-triazole derivatives against a range of bacteria. nih.gov For example, the introduction of a 3,4-dichlorophenyl moiety into an indole-triazole scaffold resulted in excellent anticancer efficacy against the Hep-G2 liver cancer cell line. researchgate.net Similarly, the synthesis of iodo-triazoles was pursued to leverage the known therapeutic benefits of iodine-containing compounds, aiming for enhanced antimicrobial action. microbiologyjournal.org In related heterocyclic systems, it was noted that the presence of electron-withdrawing groups like 4-fluoro and 2,4-dichloro was associated with an enhanced antimalarial effect. nih.gov

The following table summarizes findings on the impact of halogen and nitro group introduction on antimicrobial activity.

Parent Scaffold Introduced Group(s) Resulting Biological Enhancement Reference
1,2,4-Triazole Schiff basesHalogen and Nitro groups on an aromatic substituentSignificantly enhanced inhibitory activity against all tested bacteria nih.gov
Indole-triazole hybrid3,4-Dichlorophenyl moietyExcellent anti-Hep-G2 cancer chemotherapeutic efficacy researchgate.net
1,2,4-TriazoleIodine (to form iodo-triazoles)Synthesized with the goal of obtaining better therapeutic activity microbiologyjournal.org
Bisthiazole derivatives4-Fluoro and 2,4-Dichloro groupsEnhanced antimalarial effect nih.gov

Relationship between Thiol/Thionic Forms and Observed Biological Activity

Many biologically active triazole derivatives exist as 1,2,4-triazole-3-thiones, which can exhibit tautomerism, existing in equilibrium with their 3-mercapto-1,2,4-triazole (thiol) form. nih.gov The dominant tautomeric form can have a significant and direct impact on the type and magnitude of biological activity observed.

A clear relationship between the tautomeric state and biological effect has been experimentally demonstrated.

Thiol Form: In a study on bis-triazoles, compounds containing only the thiol form were found to decrease the viability of nematodes by 20–40%. Furthermore, this thiol form was associated with antifungal activity, inhibiting the growth of C. albicans by 35–40%. researchgate.net

Thionic Form: Conversely, when the sulfur atom was present only in the thionic (C=S) form, the compounds led to a slight increase in the viability of nematodes, indicating a loss of the desired anti-nematode activity. researchgate.net

The data below highlights the differential activity of thiol versus thionic forms.

Tautomeric Form Observed Biological Activity Reference
Thiol FormDecreased viability of nematodes by 20-40% researchgate.net
Thiol FormAntifungal activity (inhibited C. albicans growth by 35-40%) researchgate.net
Thionic FormIncreased viability of nematodes by 3-4% researchgate.net

Preclinical Efficacy Studies in Animal Models Utilizing S Triazole, 5 Amino 3 5 Nitro 2 Furyl Analogs

Efficacy in Models of Bacterial Infections (e.g., experimental pyelonephritis, bacterial vaginitis, systemic infections)

Analogs of s-Triazole, 5-amino-3-(5-nitro-2-furyl)- have demonstrated therapeutic activity in various animal models of bacterial infections. A notable analog, a nitrofuran designated SQ 18,506, showed therapeutic potential when administered orally to mice with systemic infections caused by several bacterial species. nih.gov

In a rat model of experimental bacterial vaginitis caused by Escherichia coli, the topical application of SQ 18,506 proved to be highly effective. nih.gov Its chemotherapeutic efficacy in this model was found to be superior to that of four commercially available products used for treating bacterial vaginitis. nih.gov

The compound also showed some level of therapeutic activity in murine models of systemic infections caused by Escherichia coli, Salmonella schottmuelleri, Shigella flexneri, and Klebsiella pneumoniae. nih.gov However, in parenteral infection models using Streptococcus pyogenes and Proteus mirabilis, the compound did not show a therapeutic response at the tested dosage levels. nih.gov

Table 1: Efficacy of SQ 18,506 in Animal Models of Bacterial Infections

Animal Model Infection Type Pathogen Efficacy Finding Citation
Mouse Systemic Infection Escherichia coli Showed therapeutic activity nih.gov
Mouse Systemic Infection Salmonella schottmuelleri Showed therapeutic activity nih.gov
Mouse Systemic Infection Shigella flexneri Showed therapeutic activity nih.gov
Mouse Systemic Infection Klebsiella pneumoniae Showed therapeutic activity nih.gov
Rat Bacterial Vaginitis Escherichia coli Surpassed efficacy of four commercial products nih.gov

Efficacy in Models of Parasitic Infections (e.g., experimental trichomonal infections, giardiasis, Chagas disease)

The in vivo efficacy of s-Triazole, 5-amino-3-(5-nitro-2-furyl)- analogs extends to parasitic infections, particularly those caused by protozoa such as Trichomonas vaginalis and Trypanosoma cruzi.

In models of experimental trichomonal infections, the nitrofuran analog SQ 18,506 demonstrated significant efficacy. nih.gov When applied topically in both mice and guinea pigs with experimental Trichomonas infections, its performance was comparable to that of the established antiprotozoal drug, metronidazole (B1676534). nih.gov

Furthermore, various 3-nitro-1H-1,2,4-triazole-based compounds and 5-nitro-2-furyl derivatives have been evaluated in murine models of Chagas disease. nih.govnih.gov Studies on 3-nitro-1H-1,2,4-triazole-based compounds showed that 11 out of 13 tested derivatives demonstrated significant antichagasic activity when administered intraperitoneally in a mouse model using transgenic, luciferase-expressing T. cruzi. nih.gov Amide and sulfonamide derivatives, in particular, showed the best in vivo activity. nih.gov Preliminary in vivo studies with a nitrotriazole-based aromatic amine, NTLA-1, resulted in a rapid and persistent decrease in peripheral parasite levels in infected mice. nih.gov Another study highlighted that a 5-nitro-2-furyl derivative, 4-Hexyl-1-[3-(5-nitro-2-furyl)-2-propenylidene]semicarbazide, displayed a good profile as an anti-T. cruzi agent. nih.gov

Table 2: Efficacy of s-Triazole Analogs in Animal Models of Parasitic Infections

Animal Model Infection Type Pathogen Compound Class/Name Efficacy Finding Citation
Mouse Trichomonal Infection Trichomonas sp. SQ 18,506 As effective as metronidazole (topical) nih.gov
Guinea Pig Trichomonal Infection Trichomonas sp. SQ 18,506 As effective as metronidazole (topical) nih.gov
Mouse Chagas Disease (Acute) Trypanosoma cruzi 3-nitro-1H-1,2,4-triazole derivatives 11 of 13 compounds showed significant activity nih.gov
Mouse Chagas Disease Trypanosoma cruzi NTLA-1 Rapid and persistent drop in parasite levels nih.gov
Mouse Chagas Disease Trypanosoma cruzi 4-Hexyl-1-[3-(5-nitro-2-furyl)-2-propenylidene]semicarbazide Displayed a good anti-T. cruzi profile nih.gov

Comparative Efficacy Assessments with Established Reference Compounds in in vivo Studies

Comparative studies are essential to benchmark the efficacy of novel compounds against existing therapies. Analogs of s-Triazole, 5-amino-3-(5-nitro-2-furyl)- have been assessed against several reference drugs in in vivo models.

In the treatment of experimental trichomonal infections in mice and guinea pigs, the analog SQ 18,506 was found to be as effective as the standard-of-care drug, metronidazole. nih.gov For experimental bacterial vaginitis in rats caused by E. coli, SQ 18,506 demonstrated superior efficacy compared to four different commercial products available for this indication. nih.gov

In the context of Chagas disease, while direct in vivo comparative efficacy data is detailed, in vitro studies that guided the in vivo experiments showed that several 3-nitro-1H-1,2,4-triazole-based compounds were significantly more active than the reference drug benznidazole (B1666585). nih.gov Subsequent in vivo testing confirmed the potent activity of these compound classes. nih.gov Additionally, a study assessing the acute toxicity of ten 5-nitro-2-furyl derivatives in murine models used nifurtimox (B1683997) as a comparator, selecting three derivatives with toxicity profiles similar to nifurtimox for further in vivo antichagasic testing. nih.gov

Table 3: Comparative Efficacy of s-Triazole Analogs vs. Reference Compounds in vivo

Animal Model Infection Type Analog Tested Reference Compound(s) Comparative Efficacy Outcome Citation
Mouse, Guinea Pig Trichomonal Infection SQ 18,506 Metronidazole As effective as reference nih.gov
Rat Bacterial Vaginitis SQ 18,506 Four commercial products Surpassed efficacy of references nih.gov
Mouse Chagas Disease 3-nitro-1H-1,2,4-triazole derivatives Benznidazole In vitro potency was up to 56-fold higher, guiding in vivo tests which showed significant activity nih.gov
Mouse Chagas Disease 5-nitro-2-furyl derivatives Nifurtimox Selected derivatives had toxicity profiles similar to reference for further efficacy testing nih.gov

Advanced Research Perspectives and Future Directions for S Triazole, 5 Amino 3 5 Nitro 2 Furyl Research

The unique structural combination of a 5-aminotriazole ring and a 5-nitrofuryl moiety in s-Triazole, 5-amino-3-(5-nitro-2-furyl)- positions it as a compound of significant interest in medicinal chemistry. The triazole core is a well-established pharmacophore known for a wide array of biological activities and its ability to form stable linkages, while the nitrofuryl group is recognized for its potent antimicrobial properties. ontosight.ainih.gov Future research is geared towards harnessing the synergistic potential of these two fragments, moving from initial findings to the development of optimized therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-3-(5-nitro-2-furyl)-s-triazole, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 5-nitro-2-furoyl derivatives and aminotriazole precursors. For example, cyclocondensation of hydrazine derivatives with nitrofuran intermediates under reflux in ethanol or acetic acid is a common approach . Purity validation should involve HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, complemented by NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) can further verify molecular weight .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the nitro-furyl group (δ ~7.5–8.5 ppm for furyl protons) and triazole amine protons (δ ~5.5–6.5 ppm) .
  • FT-IR : To identify functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, triazole C-N vibrations at ~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or EI-MS to validate the molecular ion peak at m/z 195.16 (C₆H₅N₅O₃) .

Q. What are the standard protocols for preliminary toxicity screening?

  • Methodological Answer :

  • Ames Test : Use Salmonella typhimurium strains (e.g., TA98, TA100) to assess mutagenicity, as nitrofuran derivatives like this compound often exhibit DNA damage via nitro-reduction .
  • Acute Toxicity Assays : Administer graded doses in rodent models (e.g., OECD Guideline 423) to determine LD₅₀. Note that intraperitoneal LD₅₀ in mice is reported as 300 mg/kg .

Advanced Research Questions

Q. How can researchers resolve contradictions in mutagenicity data across studies?

  • Methodological Answer : Discrepancies may arise from differences in metabolic activation systems (e.g., S9 liver enzymes) or bacterial strains. To address this:

  • Perform comparative assays using both in vitro (Ames test with/without S9) and in vivo (micronucleus test in bone marrow) models .
  • Use in silico toxicity prediction tools (e.g., ProTox-II, Derek Nexus) to model nitro-group reactivity and prioritize experimental validation .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in antifungal applications?

  • Methodological Answer :

  • Structural Modifications : Synthesize analogs with substitutions at the triazole (e.g., S-alkylation) or nitro-furyl (e.g., halogenation) positions to assess antifungal potency against Candida spp. or Aspergillus .
  • Biological Assays : Use microbroth dilution (CLSI M27/M38 guidelines) to determine MIC (Minimum Inhibitory Concentration). Include positive controls like fluconazole .
  • Molecular Docking : Model interactions with fungal CYP51 (lanosterol 14α-demethylase) to rationalize SAR findings .

Q. How can the compound’s stability be evaluated under varying storage and experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Nitrofurans are prone to photodegradation; use amber vials and inert atmospheres (N₂) for long-term storage .
  • Forced Degradation : Expose to UV light, acidic/basic hydrolysis, or oxidative stress (H₂O₂) to identify degradation products .

Q. What methodologies are recommended for investigating its potential carcinogenicity?

  • Methodological Answer :

  • Chronic Exposure Studies : Administer sub-lethal doses (e.g., 50 mg/kg/day) to rodents over 18–24 months. Monitor tumor incidence in organs with high nitroreductase activity (e.g., bladder, liver) .
  • Biomarker Analysis : Measure urinary 8-OHdG (8-hydroxy-2’-deoxyguanosine) as a marker of oxidative DNA damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.